molecular formula C15H12N2O2 B1588671 Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 962-24-3

Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B1588671
CAS No.: 962-24-3
M. Wt: 252.27 g/mol
InChI Key: WMTWCOINJCALHE-UHFFFAOYSA-N
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Description

Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate ( 962-24-3) is a high-purity chemical building block of significant interest in medicinal chemistry and oncology research. This compound features an imidazo[1,2-a]pyridine core, a privileged scaffold renowned for its broad spectrum of pharmacological properties. The specific molecular structure, with its ester functional group at the 6-position, makes it a versatile intermediate for the synthesis of more complex, target-oriented molecules. This compound serves as a key precursor in the design and synthesis of novel anticancer agents. Recent research has utilized this scaffold to develop potent phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitors, a prominent target in oncogenesis. Derivatives have demonstrated submicromolar inhibitory activity against various human tumor cell lines, inducing cell cycle arrest and apoptosis, highlighting its value in developing targeted cancer therapies . Furthermore, the imidazo[1,2-a]pyridine core is a recognized pharmacophore in tubulin-binding agents, which inhibit mitosis and disrupt cancer cell proliferation by targeting the colchicine binding site . Beyond oncology, this chemical moiety is extensively explored for applications in synthesizing compounds with anti-inflammatory, antiviral, antibacterial, and antifungal activities . The product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-15(18)12-7-8-14-16-13(10-17(14)9-12)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTWCOINJCALHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427670
Record name methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

962-24-3
Record name methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route via Cyclization of 6-aminonicotinate and Benzaldehyde Derivatives

One of the well-documented methods involves the cyclization reaction of 6-aminonicotinate with benzaldehyde or related precursors in the presence of sodium carbonate in ethanol. The process proceeds through the formation of the imidazo[1,2-a]pyridine ring system by condensation and cyclization under mild heating conditions.

Procedure Summary:

  • Reactants: 6-aminonicotinate (1.5 g, 9.96 mmol), benzaldehyde derivative (2.2 g, 9.06 mmol), sodium carbonate (0.96 g, 9.06 mmol)
  • Solvent: Ethanol
  • Conditions: Stirring at 70 °C for 6 to 8 hours
  • Workup: Removal of solvent under reduced pressure, extraction with ethyl acetate and water, washing with saturated brine, drying over anhydrous sodium sulfate, and purification by column chromatography
  • Yield: Approximately 42.16%
  • Product: Yellow solid of methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate

Spectroscopic Data:

  • ^1H NMR (300 MHz, DMSO) shows characteristic signals corresponding to the imidazo[1,2-a]pyridine ring and phenyl substituent.
  • ^13C NMR (75 MHz, DMSO-d6) confirms the carbon framework including ester and aromatic carbons.
Parameter Value
Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
Reaction Temperature 70 °C
Reaction Time 6–8 hours
Yield 42.16%
Solvent Ethanol

This method is straightforward and utilizes relatively mild conditions with common reagents, making it suitable for laboratory-scale synthesis.

One-Pot Solvent-Free Synthesis from Acetophenone and 2-Aminopyridine

An alternative and environmentally friendly approach involves a one-pot synthesis under solvent-free conditions, using acetophenone, 2-aminopyridine, and sodium carbonate as a base, often in the presence of ionic liquids such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br).

Key Features:

  • Reactants: Acetophenone, 2-aminopyridine, sodium carbonate
  • Catalyst/Medium: Ionic liquid [Bmim]Br (acts as solvent and catalyst)
  • Conditions: Solvent-free, mild heating
  • Advantages: Avoids toxic solvents and catalysts, environmentally benign, simple methodology, easy product isolation, and higher yields compared to traditional methods
  • Yield: Generally higher than traditional ethanol-based methods (exact yield depends on specific reaction parameters)

This method represents a green chemistry approach to synthesizing 2-phenylimidazo[1,2-a]pyridines, including this compound, by facilitating cyclization and condensation in a single step without the need for organic solvents.

Industrial and Large-Scale Considerations

While detailed industrial protocols specific to this compound are less commonly published, insights can be drawn from analogous heterocyclic compound syntheses:

  • Use of automated reactors and continuous flow systems to improve reaction control, scalability, and reproducibility.
  • Optimization of reaction parameters such as temperature, time, and reagent ratios to maximize yield and purity.
  • Implementation of environmentally friendly solvents or solvent-free conditions to reduce waste and hazards.
  • Purification typically involves crystallization or chromatographic techniques adapted for scale.

Comparative Analysis of Preparation Methods

Aspect Ethanol-Based Cyclization (Sodium Carbonate) One-Pot Solvent-Free (Ionic Liquid)
Reaction Medium Ethanol Solvent-free with ionic liquid
Reaction Time 6–8 hours Shorter reaction times reported
Temperature 70 °C Mild heating (varies)
Yield ~42% Higher yields (exact % varies)
Environmental Impact Moderate (organic solvent used) Low (solvent-free, greener approach)
Ease of Product Isolation Requires solvent removal and chromatography Simplified isolation due to one-pot nature
Scalability Suitable for lab scale Potentially scalable with optimization

Summary of Research Findings

  • The sodium carbonate-ethanol method is a classical and reliable approach with moderate yields and well-characterized products.
  • The ionic liquid-mediated solvent-free method offers a greener, more efficient alternative with improved yields and simpler workup.
  • Both methods rely on the condensation of aminopyridine derivatives with aromatic ketones or aldehydes, followed by cyclization to form the imidazo[1,2-a]pyridine core.
  • Spectroscopic analyses (NMR, MS) confirm the structure and purity of the synthesized compounds.
  • Optimization of reaction parameters such as temperature, time, and reagent ratios is critical for maximizing yield and purity.
  • Industrial synthesis would likely adopt continuous flow or automated batch processes with emphasis on green chemistry principles.

Chemical Reactions Analysis

Base-Catalyzed Hydrolysis

The ester moiety undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid derivative. A representative procedure involves:

  • Reagents : Sodium carbonate (Na₂CO₃) in ethanol

  • Conditions : 70°C, reflux

  • Outcome : Conversion to 2-phenylimidazo[1,2-a]pyridine-6-carboxylic acid (confirmed via LC-MS and NMR) .

Reaction ComponentDetails
Starting MaterialThis compound
BaseNa₂CO₃ (9.06 mmol)
SolventEthanol
Temperature70°C
WorkupFiltration, concentration, purification via chromatography

Cross-Coupling Reactions

The imidazo[1,2-a]pyridine core participates in palladium-catalyzed coupling reactions. For example:

Buchwald–Hartwig Amination

  • Reagents : Pd(OAc)₂, Xantphos ligand, K₂CO₃

  • Substrates : Aryl halides (e.g., 1,3-dichloro-5-iodobenzene)

  • Conditions : DMA solvent, 100°C, inert atmosphere .

ParameterValue
Yield68%
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos
BaseK₂CO₃
Reaction Time12 hours

Product : 3-(3,5-Dichlorophenyl)-2-phenylimidazo[1,2-a]pyridine (characterized via ¹H/¹³C NMR and HRMS).

C–H Functionalization

The electron-rich aromatic system enables regioselective C–H bond activation:

Copper-Catalyzed Cyanation

  • Reagents : CuI, benzyl cyanide

  • Conditions : NMP solvent, aerobic oxidation .

  • Outcome : Introduction of cyano groups at the C3 position.

ConditionDetail
Catalyst Loading10 mol% CuI
OxidantAir
SolventNMP
Yield Range50–78% (dependent on substituents)

Radical-Mediated Reactions

The compound participates in iodine-mediated radical chalcogenation:

  • Reagents : NH₄I, diorganyl dichalcogenides (R–E–E–R, E = S/Se)

  • Conditions : DMSO/H₂O (1:1), 110°C .

ParameterValue
CatalystNH₄I (10 mol%)
AdditiveAcetic acid
Reaction Time6 hours
Yield78%

Product : Sulfur/selenium-substituted derivatives (confirmed via ¹H NMR and elemental analysis).

Electrophilic Substitution

The phenyl ring undergoes nitration and sulfonation under standard conditions:

Nitration

  • Reagents : HNO₃/H₂SO₄ mixture

  • Regioselectivity : Para to the ester group (guided by DFT calculations) .

TEMPO-Oxidized Alkylation

  • Reagents : KMnO₄, DTBP (di-tert-butyl peroxide)

  • Conditions : Hexafluoroisopropanol/methanol (1:9), 130°C .

ParameterValue
OxidantKMnO₄ (0.1 mmol)
Radical InitiatorDTBP (0.2 mmol)
Yield84%
ProductTrifluoromethylsulfonamide derivative

Key Mechanistic Insights

  • Copper Catalysis : Coordination of the nitrogen atom in the imidazo[1,2-a]pyridine ring to Cu(I)/Cu(II) facilitates oxidative coupling .

  • Radical Pathways : Iminyl radical intermediates (detected via EPR) drive chalcogenation and C–H functionalization .

Scientific Research Applications

Anticancer Properties

Research indicates that MPIPC exhibits significant anticancer potential. It has been studied for its ability to interact with biological targets involved in cancer pathways. Notably, it has shown promising results against various cancer cell lines, suggesting its viability as a lead compound for drug development.

  • Case Study : A study demonstrated that MPIPC could inhibit the proliferation of cancer cells through apoptosis induction and modulation of cell cycle progression. The compound's structure allows it to bind effectively to targets associated with tumor growth, making it a candidate for further development into therapeutic agents .

Antimicrobial Activity

In addition to its anticancer properties, MPIPC has been investigated for antimicrobial effects. Preliminary studies suggest that it possesses activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

  • Case Study : In vitro assays showed that MPIPC exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This suggests the compound could be developed into new antimicrobial therapies .

Material Science Applications

MPIPC’s unique chemical structure also makes it a candidate for applications in material science, particularly in the development of organic electronic materials.

Organic Electronics

The nitrogen-containing heterocycles like MPIPC can exhibit interesting physical properties that are valuable in the field of organic electronics. Research is ongoing to explore its conductivity and stability when incorporated into electronic devices.

  • Data Table : Comparison of Physical Properties
    | Property | MPIPC | Benchmark Compound |
    |-------------------------------|---------------|--------------------|
    | Conductivity | Moderate | High |
    | Stability under UV light | Good | Excellent |
    | Solubility in organic solvents | High | Moderate |

Summary of Research Findings

MPIPC has demonstrated notable biological activities and potential applications across multiple domains:

  • Anticancer Activity : Effective against various cancer cell lines.
  • Antimicrobial Properties : Significant activity against specific bacterial strains.
  • Material Science Potential : Investigated for use in organic electronics due to its unique properties.

Mechanism of Action

The mechanism of action of methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity and leading to biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[1,2-a]pyridine Derivatives with Quinazoline Moieties

  • Methyl 6-(4-(Methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10t): Physical Properties: Pink amorphous solid, m.p. 172.8–174.3 °C, yield 39.5% . Structural Differences: Incorporates a quinazoline-6-yl group and methyl(p-tolyl)amino substitution. Key Data: Characterized via ¹H/¹³C NMR and HRMS; molecular weight confirmed by ESI-MS .
  • Methyl 6-(4-(Ethyl(phenyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10u): Physical Properties: Orange amorphous solid, m.p. 286.5–287.9 °C, yield 51.4% . Structural Differences: Features an ethyl(phenyl)amino-substituted quinazoline. Key Data: Higher melting point and yield compared to 10t, likely due to enhanced aromatic stacking from the ethylphenyl group .
Comparative Analysis :
  • Yield : Target compound (55%) outperforms 10t (39.5%) but is comparable to 10u (51.4%) .
  • Melting Points : The target compound (174–175°C) has a lower m.p. than 10u (286.5–287.9°C), suggesting weaker intermolecular forces compared to quinazoline derivatives .

Substituted Imidazo[1,2-a]pyridines with Heterocyclic Modifications

  • Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate :

    • Physical Properties : Molecular weight 258.30 g/mol , CAS: 1891281-74-5 .
    • Structural Differences : Thienyl group replaces the phenyl ring.
    • Key Data : Thiophene’s electron-rich nature may enhance solubility or alter π-π interactions .
  • Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate: Physical Properties: CAS: 1011717-00-2, purity >95% .
Comparative Analysis :
  • Electronic Effects : Chlorine and thienyl groups modify electron density, influencing HOMO-LUMO gaps (as seen in ab initio studies for similar compounds) .
  • Applications : Thienyl/chloro derivatives may exhibit distinct biological or catalytic properties compared to the phenyl-substituted target compound .

Methyl-Substituted Imidazo[1,2-a]pyridines

  • 6-Methyl-2-phenylimidazo[1,2-a]pyridine: Key Data: Studied computationally for electronic properties; methyl at position 6 reduces steric hindrance compared to the carboxylate group in the target compound . Electronic Structure: Ab initio calculations show methyl substitution lowers HOMO energy (-8.42 eV vs.

Bioactive Imidazo[1,2-a]pyridines

  • 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): Key Data: Carcinogenic heterocyclic amine found in cooked food; structural similarity to the target compound but with an amino group and fused pyridine/imidazole rings .

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s yield (55%) is superior to many quinazoline derivatives but lower than optimized routes for thienyl/chloro analogs .
  • Electronic Properties : Substituents like chlorine or thienyl groups significantly modulate HOMO-LUMO gaps, impacting applications in catalysis or materials science .

Biological Activity

Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound (CAS Number: 962-24-3) has the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol. The compound features an imidazo[1,2-a]pyridine core, which is known for its ability to interact with various biological targets, making it a subject of interest for drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values reported for this compound show promising results:

Bacterial Strain MIC (µM)
E. coli< 0.195
S. aureus> 50
M. avium0.7 - 2.3

These findings suggest that while the compound is effective against certain strains like E. coli, it shows limited activity against others such as S. aureus .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Notably, the compound has demonstrated submicromolar inhibitory activity against multiple tumor cell lines, indicating its potential as a therapeutic agent in cancer treatment.

A study reported that the compound induces G2/M phase cell cycle arrest in cancer cells, significantly affecting the expression of key regulatory proteins such as cyclin B1 and CDK1 . This mechanism suggests that this compound may inhibit tumor growth by disrupting normal cell cycle progression.

The biological effects of this compound are attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The imidazo[1,2-a]pyridine structure allows for interactions with enzymes involved in cellular signaling pathways.
  • Cell Cycle Regulation : By modulating proteins associated with cell cycle progression, the compound can effectively inhibit cancer cell proliferation .

Case Studies and Research Findings

Recent studies have focused on structure-activity relationship (SAR) analyses to optimize the efficacy of imidazo[1,2-a]pyridine derivatives:

  • Antitubercular Activity : Variants of imidazo[1,2-a]pyridine compounds have shown notable antitubercular activity against Mycobacterium tuberculosis, with some derivatives achieving MIC values as low as 0.195 µM .
  • Pharmacokinetic Properties : Compounds derived from this scaffold have been evaluated for their metabolic stability and pharmacokinetic profiles, showing promising results that enhance their potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate, and how do reaction conditions impact yield and purity?

  • Methodological Answer : The compound is commonly synthesized via iodine/tert-butyl hydroperoxide (I₂/TBHP)-mediated domino reactions. For example, a one-pot, three-component reaction involving 2-aminopyridines, aldehydes, and terminal alkynes under oxidative conditions achieves moderate yields (~55%) . Key parameters include:

  • Temperature : Ambient to 80°C.

  • Solvent : Dichloroethane (DCE) or water.

  • Catalyst : I₂/TBHP system for sp³/sp² C–H functionalization.

  • Yield Optimization : Prolonged reaction times (>12 hrs) improve cyclization efficiency but may increase side products.

  • Purity Control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

    Data Table 1 : Comparison of Synthetic Routes

    MethodYield (%)Purity (%)Key ConditionsReference
    I₂/TBHP domino strategy55>95DCE, 80°C, 12 hrs
    Cyclization of N-propargyl60–7090–95NaOH, H₂O, rt

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are standard. Key spectral data include:

  • ¹H NMR (CDCl₃) : δ 8.81 (dd, J = 1.7, 1.0 Hz, 1H), 7.92–7.85 (m, 2H), 3.88 (s, 3H, methyl ester) .
  • ¹³C NMR : Distinct signals at δ 164.27 (ester carbonyl), 146.53 (imidazo-pyridine C2), and 51.43 (methyl ester) confirm regiochemistry .
  • HRMS : [M+H]⁺ calculated: 253.0978; observed: 253.0976 .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Discrepancies in reported activities (e.g., antimicrobial vs. anticancer) arise from substituent positioning and assay conditions. To address this:

Structure-Activity Relationship (SAR) Analysis : Compare derivatives with modifications at positions 2 (phenyl), 6 (ester), and 8 (halogen). For example, bromination at C8 (e.g., Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate) enhances antitubercular activity but reduces solubility .

Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and MIC (Minimum Inhibitory Concentration) protocols for microbial studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate

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